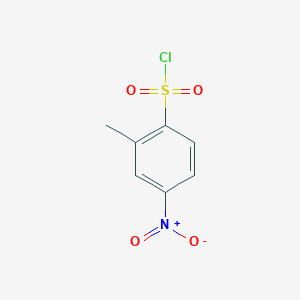

2-Methyl-4-nitrobenzenesulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREICNIHNBOUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175594 | |

| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-90-1 | |

| Record name | 2-Methyl-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrotoluene-2-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21320-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROTOLUENE-2-SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2FS3Q3W6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 4 Nitrobenzenesulfonyl Chloride

Diazotization and Chlorosulfonation Routes

The synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride is predominantly achieved through two established chemical transformations. The first involves the conversion of an amino group on a substituted aniline (B41778) into a diazonium salt, which is subsequently replaced by a chlorosulfonyl group. The second approach involves the direct electrophilic aromatic substitution of a substituted nitrobenzene (B124822) using a chlorosulfonating agent.

Synthesis from Substituted Anilines via Diazonium Salts

A powerful and widely utilized method for preparing arylsulfonyl chlorides with precise regiocontrol is the chlorosulfonylation of diazonium salts derived from anilines. durham.ac.uk This process, a modification of the Sandmeyer reaction, leverages the ready availability of aniline precursors. durham.ac.ukorgsyn.org The synthesis of this compound via this route starts with the diazotization of 2-methyl-4-nitroaniline.

One specific protocol involves diazotizing 1-amino-2-methyl-4-nitrobenzene at a controlled temperature of 0–5°C using hydrochloric acid and an aqueous solution of sodium nitrite (B80452). prepchem.com The resulting diazonium salt solution is then introduced to a mixture containing hydrochloric acid, crystalline copper sulfate (B86663), and sodium bisulfite solution to yield the final product. prepchem.com

Table 1: Diazotization Synthesis of this compound

| Precursor | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-2-methyl-4-nitrobenzene | 30% Hydrochloric acid, 40% Sodium nitrite solution, Copper sulfate, 40% Sodium bisulfite lye | Diazotization at 0-5°C | 85% | prepchem.com |

The formation of the diazonium salt is a critical step that is highly dependent on the reaction conditions. The process involves the nitrosation of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org The choice and concentration of the acid, the amount of nitrite, and the temperature are crucial variables.

For the synthesis of arylsulfonyl chlorides, diazonium ions are often formed in a highly acidic mixture, such as concentrated hydrochloric acid combined with acetic acid. durham.ac.uk The use of aqueous acidic conditions is considered advantageous over methods that minimize water content. researchgate.net Optimization studies on other substrates have shown that the molar ratio of acid to nitrite can significantly impact the yield; for instance, using 4 equivalents of both nitrite and sulfuric acid was found to be optimal for the diazotization of S-sulfonyl-cysteines. acs.org Temperature control is paramount, as higher temperatures can lead to the formation of undesirable by-products and lower yields. orgsyn.org Reactions are often conducted at temperatures below 5°C to ensure the stability of the diazonium salt. nih.govacs.org

Copper salts are essential catalysts in the conversion of the diazonium salt to the sulfonyl chloride, a reaction first detailed by Meerwein et al. durham.ac.uk In this process, the diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂). durham.ac.uk It is proposed that the CuCl₂ is first reduced to copper(I) chloride (CuCl) by the sulfur dioxide. durham.ac.ukorgsyn.org

The accepted mechanism involves the Cu(I) catalyst, which reduces the diazonium ion to an aryl radical with the liberation of nitrogen gas. durham.ac.uk This aryl radical then attacks a sulfur dioxide molecule. The resulting aryl sulfonyl radical reduces the Cu(II) species back to Cu(I), thereby regenerating the catalyst and completing the catalytic cycle, while a chloride anion combines with the aryl sulfonyl moiety to form the final arylsulfonyl chloride product. durham.ac.uk The use of CuCl directly is also an effective modification of the original procedure. durham.ac.uk

The diazotization route generally provides good yields, particularly for anilines bearing electron-withdrawing substituents like the nitro group. orgsyn.org For the synthesis of this compound from its corresponding aniline, a yield of 85% has been reported. prepchem.com In related syntheses, p-nitroaniline and m-nitroaniline have been converted to their respective sulfonyl chlorides with yields of 68% and 86%. orgsyn.org

Purity control is achieved through careful management of reaction conditions, especially temperature, to prevent the formation of by-products. orgsyn.org Post-reaction workup is also critical. After the reaction is complete, the product is often isolated by filtration after precipitation from the reaction mixture. prepchem.com Subsequent washing with cold water helps to remove residual acids and inorganic salts. prepchem.com In some procedures, the product is poured into ice water, and the resulting oil is extracted with an organic solvent like ether. orgsyn.org The stability of the intermediate diazonium salt is also a factor; the use of diazonium fluoroborate salts has been explored as they are more stable and can lead to high yields (70-90%) and purity (>99%). google.com

Chlorosulfonation of Substituted Nitrobenzenes

An alternative synthetic strategy is the direct electrophilic chlorosulfonation of an aromatic ring. orgsyn.org This method involves treating a substituted nitrobenzene, such as 2-nitrotoluene, with a strong sulfonating agent. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring. durham.ac.uk

Chlorosulfonic acid is a common reagent for this transformation, capable of introducing a sulfonyl chloride group directly onto the aromatic nucleus. orgsyn.orglibretexts.org The reaction of nitrobenzene derivatives with chlorosulfonic acid is typically conducted at elevated temperatures, ranging from 90°C to 150°C. google.comgoogle.com For the sulfonation of o-nitrotoluene, a key precursor for the target molecule, temperatures between 110°C and 130°C are preferred. google.com

The molar ratio of the reactants is a key parameter to control the reaction. In some processes, an excess of chlorosulfonic acid is used. google.com However, other methods utilize a substoichiometric amount of chlorosulfonic acid relative to the nitroaromatic compound (e.g., a molar ratio of 1:0.4-0.6 of nitrobenzene to chlorosulfonic acid) to ensure the complete conversion of the acid, which simplifies downstream processing by avoiding the need to handle residual chlorosulfonic acid. google.com The hydrogen chloride gas generated during the reaction is removed from the system. google.com

Table 2: Chlorosulfonation of Substituted Nitrobenzenes

| Precursor | Reagent | Key Conditions | Reference |

|---|---|---|---|

| o-Nitrotoluene | Chlorosulfonic Acid | 90-150°C (110-130°C preferred) | google.com |

| Nitrobenzene | Chlorosulfonic Acid | 90-120°C | google.com |

Challenges in Selectivity and Yield Optimization for Specific Isomers

The synthesis of a specific polysubstituted benzene (B151609) derivative like this compound is fundamentally a challenge of controlling regioselectivity. The directing effects of the substituents already on the aromatic ring govern the position of incoming functional groups. Achieving a high yield of the desired isomer requires navigating the competing influences of these groups.

Two primary theoretical pathways highlight these challenges: the chlorosulfonation of p-nitrotoluene and the nitration of o-toluenesulfonyl chloride.

Chlorosulfonation of p-Nitrotoluene : In this approach, the starting material, p-nitrotoluene, has two directing groups. The methyl group is activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The desired substitution of the sulfonyl chloride group is at the C-2 position, which is ortho to the activating methyl group and meta to the deactivating nitro group. While the directing effects of both groups align to favor this position, the strong deactivating nature of the nitro group makes the electrophilic substitution reaction sluggish, potentially requiring harsh conditions that can lead to side reactions and lower yields.

The optimization of yield for the 2-methyl-4-nitro isomer, therefore, depends on carefully selecting the synthetic route and reaction conditions to maximize the directing effect toward the desired position while minimizing the formation of contaminants and alternative isomers.

Table 1: Directing Effects and Selectivity Challenges

| Synthetic Route | Starting Material | Key Substituents | Directing Effects | Primary Challenge |

|---|

Alternative and Novel Synthetic Pathways

Limitations and challenges associated with traditional synthetic routes have spurred research into alternative and more efficient methodologies for creating sulfonyl chlorides. These novel pathways often focus on improving safety, yield, and sustainability.

Oxychlorination Approaches

Oxychlorination is a well-established industrial process, particularly for the synthesis of chlorinated hydrocarbons, where hydrogen chloride and oxygen are used to generate chlorine in situ. While not a standard method for producing aromatic sulfonyl chlorides, its principles offer a novel, exploratory route.

A hypothetical "oxysulfuryl-chlorination" could be envisioned, reacting a toluene (B28343) derivative with sulfur dioxide, a chlorine source like HCl, and an oxidant (O₂). This would be catalyzed, potentially by a copper-based system similar to that used in the Deacon process. The primary advantage would be the use of less hazardous and more readily available bulk chemicals compared to reagents like chlorosulfonic acid. However, the application of oxychlorination for the direct synthesis of aromatic sulfonyl chlorides is not well-documented in current literature, and significant research would be needed to develop it into a viable method, particularly for controlling the regioselectivity on a complex substrate like p-nitrotoluene.

Nitration of Pre-formed Chlorobenzenesulfonyl Chlorides

A more established alternative pathway involves the nitration of a pre-synthesized toluenesulfonyl chloride isomer. As previously discussed, the most logical precursor for this compound is o-toluenesulfonyl chloride. fishersci.cachemicalbook.com

This synthesis involves two distinct steps:

Sulfonation of Toluene : Toluene is first reacted with a sulfonating agent. This reaction typically produces a mixture of isomers, with p-toluenesulfonyl chloride being the major product, but the o-toluenesulfonyl chloride can be isolated. google.com

Nitration : The purified o-toluenesulfonyl chloride is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid.

The key to this method's success lies in the regioselectivity of the nitration step. The activating methyl group strongly favors substitution at its para-position (C-4), leading to the desired product. While the formation of the 2-methyl-6-nitro isomer is a competing reaction, conditions can be optimized to favor the C-4 nitration. This multi-step process, although potentially longer, allows for purification at an intermediate stage, which can ultimately lead to a final product of higher purity than a one-step synthesis on a more complex starting material.

Table 2: Nitration of o-Toluenesulfonyl Chloride

| Starting Material | Reagent | Expected Major Product | Potential Byproduct |

|---|---|---|---|

| o-Toluenesulfonyl Chloride | HNO₃ / H₂SO₄ | This compound | 2-Methyl-6-nitrobenzenesulfonyl chloride sigmaaldrich.com |

Exploration of Sustainable and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce hazardous waste, improve energy efficiency, and use safer reagents. rsc.orgsarchemlabs.com The synthesis of sulfonyl chlorides, which traditionally uses highly corrosive and hazardous reagents like chlorosulfonic acid or thionyl chloride, is a prime candidate for such improvements. rsc.org

Several green strategies are being explored:

Oxidation of Thiols : A prominent green alternative involves the oxidation of the corresponding thiol (in this case, 2-methyl-4-nitrobenzenethiol). Environmentally benign methods utilize oxygen as the terminal oxidant in the presence of a catalyst or employ reagents like Oxone in an aqueous solution. rsc.orgrsc.org This approach avoids the use of harsh chlorinating agents.

Synthesis from Sulfonyl Hydrazides : Sulfonyl hydrazides can serve as stable precursors that are converted to sulfonyl chlorides under mild conditions using reagents like N-Chlorosuccinimide (NCS). nih.gov This method offers high selectivity and clean reaction profiles.

One-Pot Procedures : To minimize waste and improve efficiency, one-pot reactions where the sulfonyl chloride is generated in situ and immediately reacted with an amine to form a sulfonamide are highly desirable. sci-hub.se This strategy avoids the isolation of the reactive and often unstable sulfonyl chloride intermediate.

These green approaches focus on replacing hazardous stoichiometric reagents with catalytic systems, using safer solvents like water, and designing more efficient, atom-economical reaction sequences.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Green Approach | Principle | Traditional Reagent Replaced | Advantage |

|---|---|---|---|

| Aerobic Oxidation of Thiols rsc.org | Use of a catalytic cycle with O₂ as the terminal oxidant | Chlorosulfonic acid (ClSO₃H) | Avoids highly corrosive reagents; reduces waste. |

| Oxyhalogenation in Water rsc.org | Use of Oxone and a halide salt in an aqueous medium | Thionyl chloride (SOCl₂) | Utilizes water as a safe solvent; mild reaction conditions. |

| Conversion of Sulfonyl Hydrazides nih.gov | Use of a stable precursor with mild activators | PCl₅, POCl₃ | High selectivity and yield; avoids harsh chlorinating agents. |

Reactivity and Reaction Mechanisms of 2 Methyl 4 Nitrobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfur atom of 2-Methyl-4-nitrobenzenesulfonyl chloride is a cornerstone of its chemistry. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2-like) pathway. mdpi.combeilstein-journals.org This mechanism involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the chloride ion. Convincing evidence suggests that for most arenesulfonyl chlorides, the mechanism of solvolysis is bimolecular in character. mdpi.comnih.gov Studies involving the chloride-chloride exchange reaction in arenesulfonyl chlorides, investigated through a combination of kinetic studies and Density Functional Theory (DFT) calculations, have shown a synchronous SN2 mechanism, characterized by a single transition state. mdpi.com

Mechanism of S-Cl Bond Cleavage and Electron Transfer

The cleavage of the sulfur-chlorine (S-Cl) bond is a critical step in the reactivity of this compound. In the context of electrochemical reduction, which provides insight into the electron transfer process, analogs like 4-nitrobenzenesulfonyl chloride exhibit a "sticky" dissociative mechanism. cdnsciencepub.comcdnsciencepub.com This model proposes that the electron transfer from the electrode and the S-Cl bond cleavage are concerted, rather than sequential steps. cdnsciencepub.comresearchgate.net

The key to this concerted mechanism is the interaction between the aromatic π-system and the S-Cl σ* antibonding orbital. The presence of the nitro group in the para-position is crucial, as its electron-withdrawing nature facilitates the reduction process. cdnsciencepub.comcdnsciencepub.com The overlap between the π* orbital of the nitro-aromatic system and the S-Cl σ* orbital lowers the energy barrier for electron transfer and subsequent bond rupture. cdnsciencepub.com This process results in the formation of an arylsulfinyl radical and a chloride anion, which initially show strong interactions within the solvent cage. cdnsciencepub.comcdnsciencepub.com The resonance stability of the arylsulfinyl radical, enhanced by the para-nitro substituent, further facilitates the dissociation of the reduced molecule. cdnsciencepub.com While these studies focus on electrochemical reduction, they provide a fundamental understanding of the electronic processes that make the S-Cl bond susceptible to cleavage, a process central to its nucleophilic substitution reactions. The S(VI)-Cl bond is known to be highly sensitive to reductive collapse, which results in S(IV) species and a chloride anion. researchgate.net

Influence of Nitro and Methyl Substituents on Electrophilicity

The reactivity of the sulfonyl group in this compound is significantly modulated by the electronic and steric effects of the nitro and methyl substituents on the benzene (B151609) ring.

Nitro Group: The para-nitro group is a strong electron-withdrawing group, which greatly enhances the electrophilicity of the sulfonyl sulfur atom. guidechem.com It achieves this through a combination of its negative inductive (-I) and negative resonance (-R) effects. This electron withdrawal polarizes the S-Cl bond, making the sulfur atom more positive and thus more susceptible to attack by nucleophiles. Kinetic studies on the solvolysis of various substituted benzenesulfonyl chlorides consistently show that electron-withdrawing groups increase the reaction rate. beilstein-journals.orgnih.gov For instance, the rate of hydrolysis for a p-nitro derivative is significantly faster than that of the unsubstituted benzenesulfonyl chloride. nih.gov

The combined influence of the powerful electron-withdrawing nitro group and the sterically accelerating ortho-methyl group makes this compound a highly reactive electrophile.

Role of Solvation and Solvent Effects on Reaction Kinetics

The kinetics of nucleophilic substitution reactions of this compound are profoundly influenced by the solvent. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly well-studied for analogous arenesulfonyl chlorides. mdpi.comnih.gov The effects of the solvent are often quantified using the extended Grunwald-Winstein equation, which correlates the reaction rate constant (k) with the solvent's ionizing power (Y) and its nucleophilicity (N):

log(k/k₀) = lN + mY

Here, 'l' represents the sensitivity of the substrate to the solvent's nucleophilicity, and 'm' represents its sensitivity to the solvent's ionizing power. nih.gov For SN2 reactions of arenesulfonyl chlorides, the 'l' value is typically significant, indicating substantial involvement of the solvent as a nucleophile in the rate-determining step. mdpi.comnih.gov

Studies on p-nitrobenzenesulfonyl chloride have been conducted in a wide array of pure and binary solvent systems, including fluoroalcohol-containing solvents, which are highly ionizing but poorly nucleophilic. mdpi.comnih.gov The correlation of solvolysis rates for various para-substituted benzenesulfonyl chlorides confirms that the l/m ratio remains relatively consistent, typically in the range of 1.78 to 2.05, which is characteristic of an SN2 process. nih.gov Solvents capable of hydrogen bonding can also stabilize the departing chloride ion, while polar solvents can stabilize the charge separation that develops in the transition state, thereby accelerating the reaction.

Studies on Transition State Structures and Energetics

The transition state for the SN2-type nucleophilic substitution at the sulfonyl center is proposed to have a trigonal bipyramidal geometry. cdnsciencepub.com In this structure, the incoming nucleophile and the leaving chloride ion occupy the apical positions, while the two oxygen atoms and the aryl group lie in the equatorial plane. cdnsciencepub.com

Kinetic and thermodynamic studies provide further insight into the energetics of this process. The activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined for the hydrolysis of related 4-substituted benzenesulfonyl chlorides. cdnsciencepub.com These reactions typically exhibit a large, negative entropy of activation, which is consistent with a bimolecular mechanism where two species (the sulfonyl chloride and a water molecule) combine to form a more ordered transition state.

Data from hydrolysis in water at 10.035 °C.

Kinetic solvent isotope effect (KSIE) studies also support this structural model. The KSIE for the hydrolysis of benzenesulfonyl chloride (kH₂O/kD₂O) is around 1.56, which is higher than for the hydrolysis of typical alkyl chlorides. beilstein-journals.orgnih.gov This suggests a greater degree of S-Cl bond breaking in the transition state for the sulfonyl chloride reaction, indicating a "looser" transition state where the leaving group has significantly departed. beilstein-journals.org

Formation of Sulfonamides and Sulfonate Esters

This compound is a valuable reagent for synthesizing sulfonamides and sulfonate esters, which are important structural motifs in medicinal chemistry and materials science. acsgcipr.orgwikipedia.org These syntheses are classic examples of the nucleophilic substitution reactions discussed previously, where the nucleophile is an amine or an alcohol, respectively. wikipedia.org

Reaction with Primary and Secondary Amines for Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a widely used and efficient method for the synthesis of N-substituted sulfonamides. researchgate.netrsc.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). wikipedia.org

R¹R²NH + ArSO₂Cl → ArSO₂NR¹R² + HCl

To neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, the reaction is typically carried out in the presence of a base. researchgate.net Common bases include tertiary amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate. researchgate.net

The reaction is compatible with a wide range of primary and secondary amines, including aliphatic, heterocyclic, and aromatic amines. rsc.org Microwave-assisted syntheses have been shown to produce sulfonamides in good to excellent yields in very short reaction times. rsc.org Studies comparing the reactivity of amines show that primary amines often react more rapidly than secondary amines, which can be attributed to lower steric hindrance. rsc.org However, in some cases, secondary amines have been found to be more reactive than primary amines of similar basicity. nih.gov When reacting with aromatic amines, which are less nucleophilic than aliphatic amines, harsher conditions like elevated temperatures may be required. nih.gov A potential side reaction, particularly with primary amines under certain conditions, is double sulfonylation to form a sulfonimide. nih.gov

Yields shown are for reactions of various amines with p-toluenesulfonyl chloride or 4-methylbenzenesulfonyl chloride, which serve as close analogs for the reactivity of this compound.

Esterification with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This process, known as sulfonylation, is a crucial method for converting the hydroxyl group of an alcohol or phenol (B47542) into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgyoutube.com

Unlike alcohols, phenols generally react slowly with carboxylic acids but more readily with more reactive acyl chlorides or acid anhydrides. libretexts.org For reactions with less reactive sulfonyl chlorides, it is often advantageous to first convert the phenol into its corresponding sodium phenoxide by treatment with a base like sodium hydroxide. The resulting phenoxide ion is a more potent nucleophile and reacts more rapidly with the sulfonyl chloride. libretexts.org The reaction with alcohols is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

A general procedure for the synthesis of arylsulfonates involves reacting the phenol derivative with a sulfonyl chloride in a solvent like dichloromethane (B109758) in the presence of a base. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of sulfonate esters with various functional groups. researchgate.net

| Reactant | Typical Conditions | Product | Key Feature | Reference |

| Alcohol | Pyridine (base) | Sulfonate Ester | Converts -OH to a good leaving group; Retention of stereochemistry. | libretexts.org, youtube.com |

| Phenol | NaOH (to form phenoxide), then sulfonyl chloride | Sulfonate Ester | Phenoxide is a more potent nucleophile than phenol. | libretexts.org |

| Phenol Derivative | Base, Dichloromethane | Arylsulfonate | Facile synthesis and purification. | researchgate.net |

Electrochemical Reduction Studies

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, including this compound, has been investigated to understand their electron transfer mechanisms and the behavior of the resulting intermediates. scholaris.cascholaris.ca These studies reveal that the position of the nitro substituent on the phenyl ring significantly influences the reduction pathway. scholaris.cascholaris.cadntb.gov.ua

The electrochemical reduction of nitroaromatic compounds can proceed through a series of single- or two-electron transfer steps. nih.gov For nitro-substituted benzenesulfonyl chlorides, the initial reduction step is a key focus. The mechanism can be either a stepwise process, involving the formation of a distinct radical anion intermediate, or a concerted process where electron transfer and bond cleavage occur simultaneously (a dissociative electron transfer). scholaris.cascholaris.ca

In the case of 2,4-dinitrobenzenesulfonyl chloride, a compound structurally related to this compound, the reduction follows a "sticky" dissociative mechanism. scholaris.ca This means the electron transfer and the cleavage of the sulfur-chlorine (S-Cl) bond are concerted. scholaris.ca The reduction of 2-nitrobenzenesulfonyl chloride also follows this concerted pathway. scholaris.cadntb.gov.ua This is in contrast to 3-nitrobenzenesulfonyl chloride, which undergoes a stepwise mechanism to form an intermediate radical anion before bond cleavage. scholaris.cadntb.gov.ua The formation of a radical anion is a common feature in the reduction of nitroaromatic compounds, which can then undergo further reactions. nih.govrsc.org

Following the initial electron transfer, the molecule undergoes dissociation. In the concerted mechanism observed for ortho-nitro substituted compounds, the S-Cl bond breaks simultaneously with the electron uptake, yielding an arylsulfinyl radical and a chloride anion. scholaris.ca The stability of the resulting arylsulfinyl radical, which is enhanced by through-resonance with the ortho-nitro group, facilitates this dissociative process. scholaris.ca

The arylsulfinyl radical is a key reactive intermediate. Its subsequent reactions determine the final products of the electrochemical reduction. These radicals can undergo various transformations, including dimerization or further reduction.

An interesting phenomenon observed in the reduction of some nitrobenzenesulfonyl chlorides is an autocatalytic mechanism. scholaris.cascholaris.ca This occurs when a product of the reduction is easier to reduce than the starting material, leading to an acceleration of the reaction rate as the product accumulates. For 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, reduction leads to the formation of the corresponding diaryl disulfones. scholaris.cascholaris.ca These disulfones are more easily reduced than the parent sulfonyl chloride, thus inducing an autocatalytic cycle. scholaris.cascholaris.ca

| Compound | Reduction Mechanism | Intermediate(s) | Autocatalysis | Reference |

| 2-Nitrobenzenesulfonyl chloride | Concerted ("sticky" dissociative) | Arylsulfinyl radical, Chloride anion | No (Steric hindrance) | scholaris.ca, scholaris.ca |

| 3-Nitrobenzenesulfonyl chloride | Stepwise | Radical anion, Arylsulfinyl radical | Yes (via diaryl disulfone) | scholaris.ca, scholaris.ca |

| 4-Nitrobenzenesulfonyl chloride | Concerted ("sticky" dissociative) | Arylsulfinyl radical, Chloride anion | Yes (via diaryl disulfone) | scholaris.ca, scholaris.ca |

| 2,4-Dinitrobenzenesulfonyl chloride | Concerted ("sticky" dissociative) | Arylsulfinyl radical, Chloride anion | No (Steric hindrance) | scholaris.ca, scholaris.ca |

Impact of Substituent Position on Electrochemical Behavior

The electrochemical behavior of nitro-substituted benzenesulfonyl chlorides is significantly influenced by the position of the nitro group on the phenyl ring. Research into a series of these compounds reveals that the electron transfer mechanism is dependent on this substitution pattern. scholaris.ca A study of 2-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride demonstrates distinct differences in their reduction pathways. scholaris.caresearchgate.net

The electrochemical reduction of these compounds generally shows a primary, irreversible reduction peak, which is then followed by several other reduction peaks at more negative potentials. scholaris.ca The nature of this initial reduction is a key area where the impact of the substituent position is observed.

For 3-nitrobenzenesulfonyl chloride, the reduction follows a stepwise mechanism, leading to the formation of an intermediate radical anion. researchgate.net In contrast, the 2-nitro, 4-nitro, and 2,4-dinitro isomers undergo a "sticky" dissociative mechanism. scholaris.caresearchgate.net In this concerted process, the electron transfer and the cleavage of the S-Cl bond occur simultaneously. scholaris.ca This difference in mechanism is attributed to the overlap between the π* orbital and the S-Cl σ* orbital in the ortho and para substituted compounds, which facilitates the dissociation of the reduced species. scholaris.caresearchgate.net The resonance stability of the resulting arylsulfinyl radicals for the ortho and para isomers also plays a role in this facilitated dissociation. scholaris.caresearchgate.net

Furthermore, the reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride can lead to the formation of the corresponding diaryl disulfones. These disulfones are more easily reduced than the parent molecules, which introduces an autocatalytic mechanism that is dependent on concentration and scan rate. scholaris.caresearchgate.net This autocatalysis is not observed for 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride. The steric hindrance from the nitro group at the ortho position prevents the formation of the disulfone, thus inhibiting this autocatalytic pathway. scholaris.caresearchgate.net

The electrochemical characteristics of these isomers, as determined by cyclic voltammetry, are summarized in the table below. The peak potentials provide a quantitative measure of the ease of reduction, with the 2,4-dinitrobenzenesulfonyl chloride being the most easily reduced, as indicated by its least negative peak potential.

Electrochemical Characteristics of Nitro-Substituted Benzenesulfonyl Chlorides

| Compound | Peak Potential (Ep1 vs SCE) |

|---|---|

| 2-nitrobenzenesulfonyl chloride | -0.63 V |

| 3-nitrobenzenesulfonyl chloride | -0.71 V |

| 4-nitrobenzenesulfonyl chloride | -0.43 V |

| 2,4-dinitrobenzenesulfonyl chloride | -0.15 V |

Data sourced from a study conducted in acetonitrile (B52724) with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) at a glassy carbon electrode with a scan rate of 0.2 V/s. scholaris.ca

Applications in Advanced Organic Synthesis

Protective Group Chemistry

The primary application of 2-Methyl-4-nitrobenzenesulfonyl chloride in synthetic chemistry is as a precursor to the 2-methyl-4-nitrobenzenesulfonyl (nosyl) protecting group. This group offers distinct advantages in terms of its installation, stability, and cleavage under specific conditions.

N-Protection of Amines and Amino Acids

The nosyl group derived from this compound is particularly effective for the protection of primary and secondary amines, including the amino functionalities in amino acids. The resulting sulfonamides are stable to a wide range of reaction conditions. The reaction of an amine with this compound typically proceeds smoothly in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an appropriate solvent like dichloromethane (B109758).

The strong electron-withdrawing nature of the nitro group on the aromatic ring increases the acidity of the N-H proton in the resulting nosyl-protected primary amine. This enhanced acidity is a key feature that is exploited in subsequent synthetic transformations.

A cornerstone application of nitrobenzenesulfonamides is the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines from primary amines. After the initial protection of a primary amine with a nitrobenzenesulfonyl chloride, the resulting sulfonamide can be readily N-alkylated under mild conditions. The acidic nature of the sulfonamide N-H bond allows for deprotonation with relatively weak bases like potassium carbonate, followed by alkylation with an alkyl halide.

Alternatively, the alkylation can be achieved under Mitsunobu conditions, where the nosylated amine, an alcohol, and a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (such as DEAD or DIAD) are reacted together. This method provides access to a wide range of N-alkylated sulfonamides in high yields. The subsequent removal of the nosyl group, as detailed in the next section, liberates the desired secondary amine, effectively achieving a selective monoalkylation of the initial primary amine. This strategy elegantly avoids the common problem of over-alkylation often encountered in direct alkylations of primary amines.

The facile removal of the nosyl group under mild conditions is a significant advantage of this protecting group. The cleavage is typically accomplished through a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the nitro-substituted aryl ring makes it susceptible to attack by soft nucleophiles, particularly thiols, at the carbon atom bearing the sulfonyl group.

This reaction is usually carried out by treating the nosyl-protected amine with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like DMF. nih.gov The process is efficient and generally proceeds at room temperature, affording the deprotected amine in high yields. nih.gov To address the issue of the malodorous nature of simple thiols, odorless thiol derivatives, such as p-mercaptobenzoic acid, have also been successfully employed for this deprotection. masterorganicchemistry.com

An alternative, thiol-free method for the cleavage of nitrobenzenesulfonyl groups involves the use of alkali metal alkoxides. libretexts.org This method provides a valuable alternative for substrates that may be sensitive to thiol-based reagents. libretexts.org

| Deprotection Reagent System | Typical Conditions | Substrate | Reference |

| Thiophenol / K₂CO₃ | DMF, rt | N-Nosyl amines | nih.gov |

| 2-Mercaptoethanol / DBU | DMF, rt | N-Nosyl amines | nih.gov |

| p-Mercaptobenzoic acid / Base | DMF, rt | N-Nosyl amines | masterorganicchemistry.com |

| Alkali Metal Alkoxide | Varies | N-Nosyl amines | libretexts.org |

Protection of Hydroxyl Groups

In addition to protecting amines, sulfonyl chlorides like this compound can react with alcohols and phenols to form sulfonate esters (in this case, 2-methyl-4-nitrobenzenesulfonates or "nosylates"). This reaction converts the hydroxyl group into a good leaving group for nucleophilic substitution reactions or can serve as a protecting group. libretexts.org The formation of sulfonate esters from alcohols is a standard transformation in organic synthesis, typically carried out using the sulfonyl chloride in the presence of a base like pyridine. libretexts.org

The stability of the resulting sulfonate ester to various reaction conditions and the methods for its cleavage are critical for its utility as a protecting group. While extensive studies have been conducted on various sulfonate esters as protecting groups for alcohols, specific research detailing the stability and cleavage of the 2-methyl-4-nitrobenzenesulfonyl group from hydroxyl functions is less commonly reported compared to its amine-protecting role. However, based on the principles of related sulfonate esters, the 2-methyl-4-nosylate group would be expected to be stable to acidic conditions and sensitive to nucleophilic cleavage, similar to other nitro-substituted aryl sulfonates. Cleavage would likely be achievable using nucleophiles that can displace the sulfonate, or under reductive conditions that affect the nitro group.

Synthesis of Complex Heterocyclic Systems

The unique reactivity of sulfonamides derived from this compound makes them valuable intermediates in the synthesis of complex heterocyclic structures. The ability to function as both a protecting group and an activating group is a key advantage in multistep synthetic sequences.

For instance, N-nosylated amines can participate in intramolecular reactions. The acidic N-H proton can be removed, and the resulting anion can act as a nucleophile in intramolecular cyclization reactions. Furthermore, the nosyl group itself can be involved in rearrangements, such as the Truce-Smiles rearrangement, to form new carbon-carbon or carbon-heteroatom bonds, providing pathways to diverse heterocyclic scaffolds.

Preparation of Sulfonamide Derivatives with Biological Activity

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net The reaction of this compound with various primary or secondary amines, often those embedded within a larger, biologically relevant scaffold, is a direct method for the synthesis of novel sulfonamide derivatives.

The synthesis of these derivatives often involves the straightforward condensation of the sulfonyl chloride with the target amine in the presence of a base. The resulting sulfonamides can then be evaluated for their biological activities. The 2-methyl-4-nitrobenzenesulfonyl moiety can be incorporated to modulate the physicochemical properties of the parent molecule, such as its acidity, lipophilicity, and hydrogen bonding capacity, which can have a profound impact on its pharmacological profile. The synthesis of sulfonamides derived from amino acids, for example, is an active area of research for developing new bioactive compounds.

Ring-opening Reactions of Protected Cyclopropylamines

The protection of cyclopropylamines with a 2-methyl-4-nitrobenzenesulfonyl group can facilitate subsequent ring-opening reactions, a key transformation in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring enhances the acidity of the N-H proton of the sulfonamide and can influence the reactivity of the cyclopropane (B1198618) ring.

While specific studies detailing the ring-opening of cyclopropylamines protected solely with this compound are not extensively documented in readily available literature, the principles can be inferred from related systems. The reactivity of the protected cyclopropylamine (B47189) towards ring-opening is significantly influenced by the nature of the activating agent, typically a Lewis acid or a Brønsted superacid. researchgate.netuni-regensburg.denih.govnih.gov

The regioselectivity of the ring-opening, determining which C-C bond of the cyclopropane ring is cleaved, is a critical aspect. This can be either the vicinal bond (adjacent to the amino group) or the distal bond (opposite the amino group). Theoretical studies and experimental evidence from similar systems suggest that σ-acceptor groups, such as a protonated amino group or a sulfonamide, can weaken the distal bond of the cyclopropane ring. nih.gov This effect, combined with charge-charge repulsion in the transition state, can favor distal bond cleavage. nih.gov

Further research is required to specifically elucidate the reaction pathways and synthetic utility of the ring-opening of cyclopropylamines protected with this compound.

Derivatization in Chromatographic Methods for Detection and Quantification

This compound serves as a valuable derivatizing agent for the analysis of primary and secondary amines, including amino acids and biogenic amines, using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.com The primary purpose of this derivatization is to introduce a chromophore (the nitrophenyl group) into the analyte molecule, which enhances its detectability by UV-Vis detectors. thermofisher.com

The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide derivative. This process not only imparts UV-absorbing properties to the analyte but also often improves its chromatographic behavior by increasing its hydrophobicity and reducing its polarity, leading to better retention and separation on reverse-phase columns.

The selection of a derivatizing agent is crucial for achieving the desired sensitivity and selectivity. While various reagents like dansyl chloride and benzoyl chloride are commonly used, this compound offers the advantage of introducing a strongly UV-absorbing nitroaromatic moiety. thermofisher.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible derivatization. For instance, the derivatization of amines is typically carried out in a slightly alkaline medium to ensure the amine is in its nucleophilic free base form.

While specific and detailed research findings on the use of this compound for the quantification of specific amines are not extensively reported in the available literature, the general principles of amine derivatization with sulfonyl chlorides are well-established. The following tables provide hypothetical yet representative data that would be expected from such analyses, illustrating the potential utility of this reagent.

Interactive Data Table: Hypothetical HPLC-UV Analysis of Primary Amines after Derivatization with this compound

| Amine | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Methylamine | 5.2 | 0.1 | 0.3 |

| Ethylamine | 6.8 | 0.08 | 0.25 |

| Propylamine | 8.1 | 0.09 | 0.28 |

| Butylamine | 9.5 | 0.12 | 0.4 |

Interactive Data Table: Hypothetical Quantification of a Neurotransmitter in a Biological Matrix using LC-MS/MS after Derivatization

| Neurotransmitter | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |

| Dopamine | Plasma | 1 - 500 | 0.998 | 92 |

| Serotonin | Urine | 5 - 1000 | 0.995 | 88 |

It is important to note that the actual values for retention times, detection limits, and other parameters would need to be determined experimentally for each specific analyte and chromatographic system. The stability of the resulting sulfonamide derivatives is also a key factor for reliable quantification.

Medicinal Chemistry and Pharmaceutical Development

Scaffold for Biologically Active Molecules

The inherent reactivity of the sulfonyl chloride group in 2-methyl-4-nitrobenzenesulfonyl chloride makes it a valuable starting material for creating complex molecules with potential therapeutic applications.

The sulfonamide functional group is a cornerstone in drug development, and this compound is an important reagent for introducing this moiety into new chemical entities. researchgate.netnih.gov The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. nih.gov This versatility has led to the creation of a wide range of sulfonamide derivatives. nih.govcitedrive.com The resulting sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities. nih.govcitedrive.comnih.gov For instance, the reaction of 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride is a known method to produce novel sulfonamide derivatives. nih.gov The sulfonamide scaffold is considered "privileged" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov

| Reagent 1 | Reagent 2 | Product Class | Reference |

| This compound | Amine | Sulfonamide | nih.gov |

| 2-Nitroaniline | 4-Methylbenzenesulfonyl chloride | Sulfonamide derivative | nih.gov |

The this compound scaffold is a precursor for various agents with specific therapeutic actions. Its derivatives have been explored for their anti-inflammatory, antibacterial, and antiviral properties.

Anti-inflammatory Agents: Sulfonamide-containing compounds are recognized for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, a series of 4-methylsulfonylphenyl derivatives have been synthesized and shown to be preferential inhibitors of COX-2, a key target in inflammation. While not directly starting from this compound, these studies highlight the utility of the broader methylsulfonylphenyl scaffold in developing anti-inflammatory drugs.

Antibacterial Agents: Historically, sulfonamides were among the first effective antibacterial drugs. researchgate.net The development of novel sulfonamide derivatives continues to be an active area of research to combat bacterial resistance. nih.gov Studies have shown that new sulfonamides can have various mechanisms of action beyond the classic inhibition of the folate biosynthetic pathway. nih.gov For example, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have demonstrated promising activity against anaerobic Gram-positive bacteria.

Antiviral Agents: The sulfonamide scaffold has also been incorporated into compounds with antiviral activity. nih.govcitedrive.com Research has demonstrated that derivatives of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have the potential to reduce the replication of certain viruses. This indicates the potential for developing antiviral compounds from precursors containing a methyl-substituted aromatic ring.

Targeted Drug Design and Mechanism of Action Studies

The strategic design of drugs targeting specific biological molecules and the detailed investigation of their mechanisms of action are crucial aspects of modern pharmaceutical development. Derivatives of this compound have been the subject of such focused research.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

HNF4α: Based on the available search results, there is limited publicly available research specifically detailing the investigation of this compound derivatives as inhibitors of Hepatocyte Nuclear Factor 4 alpha (HNF4α).

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial drugs. Aminocoumarin antibiotics, for instance, inhibit DNA gyrase by binding to its B subunit. Novel clorobiocin (B606725) derivatives have been studied for their inhibitory activity against E. coli DNA gyrase. While these are not direct derivatives of this compound, they illustrate the potential for targeting DNA gyrase with complex molecules that can be synthesized using a variety of chemical building blocks.

Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a major target for antiviral drug development. Thiazolidine-4-one derivatives have been synthesized and shown to have inhibitory activity against SARS-CoV-2 Mpro. Computational studies have highlighted the role of nitro-substituted aromatic portions in binding to the catalytic His-41 residue of the enzyme.

| Enzyme Target | Inhibitor Class Example | Therapeutic Area | Reference |

| DNA Gyrase | Clorobiocin Derivatives | Antibacterial | |

| Main Protease (SARS-CoV-2) | Thiazolidine-4-one Derivatives | Antiviral |

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For compounds derived from scaffolds related to this compound, SAR studies have provided valuable insights. For example, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, specific substitutions on the benzenesulfonamide (B165840) scaffold were found to be critical for potency and selectivity. Additionally, research on the mutagenic activity of nitro and methyl-nitro derivatives of various heterocyclic compounds has shown that the position of the nitro group significantly impacts biological activity. Specifically, a nitro group at certain positions (C2, C5, or C6) often resulted in measurable mutagenic activity, while substitution at other positions (C4 or C7) led to weakly or non-mutagenic compounds.

Computational methods, such as molecular docking and ligand binding simulations, are powerful tools in drug design for predicting how a molecule will interact with its target. These approaches have been applied to derivatives containing sulfonamide and nitroaromatic moieties. For instance, molecular docking has been used to study the interaction between newly designed cyclic sulfonamide compounds and the SARS-CoV-2 main protease, identifying potential active residues. In another study, docking simulations of thiazolidine-4-one derivatives with SARS-CoV-2 Mpro helped to elucidate the key structural requirements for binding, noting the importance of the nitro-substituted aromatic portion for π-π stacking interactions with a catalytic histidine residue. These computational studies provide a rational basis for the design and optimization of inhibitors.

| Computational Method | Application Example | Key Finding | Reference |

| Molecular Docking | Cyclic sulfonamides vs. SARS-CoV-2 Mpro | Identification of potential active site residues | |

| Molecular Docking | Thiazolidine-4-ones vs. SARS-CoV-2 Mpro | Importance of nitro-aromatic group for binding |

Pharmacokinetic and Pharmacodynamic Considerations

The successful development of any new chemical entity into a therapeutic agent is contingent not only on its pharmacodynamic efficacy but also on its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical in the early stages of drug discovery to predict its in vivo behavior. For the compound this compound, while specific in vivo studies are not publicly available, its pharmacokinetic properties can be predicted using in silico models based on its physicochemical characteristics.

The ADME profile of a molecule can be largely inferred from its fundamental physicochemical properties. For this compound, key computed parameters provide insight into its likely behavior within a biological system. These properties are pivotal in determining how the compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

Key physicochemical properties for this compound are summarized below:

| Property | Value | Source |

| Molecular Weight | 235.64 g/mol | chemscene.com |

| LogP (octanol-water partition coefficient) | 1.83072 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 77.28 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Absorption: The absorption of a compound, particularly oral absorption, is influenced by its solubility, permeability, and stability in the gastrointestinal tract. The LogP value of 1.83072 suggests that this compound has a moderate degree of lipophilicity. This is generally favorable for passive diffusion across the lipid-rich cell membranes of the intestinal epithelium. The number of rotatable bonds (2) indicates a degree of molecular flexibility, which can also positively influence membrane permeability.

Distribution: Following absorption, a drug's distribution is governed by its affinity for plasma proteins and its ability to partition into various tissues. The moderate LogP value suggests that this compound may exhibit some binding to plasma proteins. Its ability to distribute into specific tissues will depend on the local pH and the lipid composition of the tissue membranes.

Metabolism: The metabolism of this compound is likely to occur in the liver, the primary site of drug metabolism. The presence of a nitro group and a sulfonyl chloride group suggests potential sites for metabolic transformation. The nitro group can be reduced to an amino group, and the sulfonyl chloride is a reactive functional group that can be hydrolyzed or conjugated with endogenous molecules such as glutathione.

Excretion: The excretion of the parent compound and its metabolites is expected to occur primarily through the kidneys (renal excretion) or in the feces via biliary excretion. The physicochemical properties will influence the extent of renal filtration and reabsorption.

The ability of a compound to cross the blood-brain barrier (BBB) and be absorbed from the gastrointestinal (GI) tract are critical considerations for its potential therapeutic application, particularly for centrally acting or orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system. For a compound to cross the BBB, it generally needs to be small, lipophilic, and have a low polar surface area. Molecules with a topological polar surface area (TPSA) of less than 90 Ų are more likely to penetrate the BBB. wikipedia.org With a TPSA of 77.28 Ų, this compound falls below this threshold, suggesting a potential to cross the blood-brain barrier. chemscene.comwikipedia.org Furthermore, the absence of hydrogen bond donors is a favorable characteristic for BBB penetration.

Gastrointestinal (GI) Absorption: Good oral absorption is often associated with a balance of lipophilicity and aqueous solubility. The LogP value of 1.83072 is within the range generally considered favorable for oral absorption. The TPSA of 77.28 Ų is also in a range that is often correlated with good intestinal absorption. Molecules with a TPSA of less than 140 Ų tend to have better cell membrane permeability. wikipedia.org

Based on these in silico predictions, a summary of the likely permeability and absorption characteristics is provided in the table below.

| Parameter | Predicted Outcome | Rationale |

| Blood-Brain Barrier Permeability | Likely to cross | TPSA < 90 Ų chemscene.comwikipedia.org |

| Gastrointestinal Absorption | High | Favorable LogP and TPSA values chemscene.comwikipedia.org |

It is important to emphasize that these are predictions based on computational models and the actual in vivo behavior of this compound may differ. Experimental validation through in vitro and in vivo studies would be necessary to confirm these predictions.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. While comprehensive studies focusing exclusively on 2-Methyl-4-nitrobenzenesulfonyl chloride are limited in publicly available literature, the behavior of closely related substituted benzenesulfonyl chlorides allows for well-grounded inferences regarding its electronic structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. For aromatic sulfonyl chlorides, DFT calculations help in understanding the stereochemistry, which is typically a distorted tetrahedron around the sulfur atom, with shortened S-O bonds resulting from pπ-dπ interactions. google.com

In related nitro-substituted benzenesulfonyl chlorides, theoretical calculations have been employed alongside electrochemical studies to rationalize their behavior. scholaris.ca The geometry of these molecules, specifically the relative orientation of the nitro and sulfonyl chloride groups with respect to the benzene (B151609) ring, is crucial. For this compound, the presence of the electron-donating methyl group at the ortho position and the electron-withdrawing nitro group at the para position to the sulfonyl chloride group significantly influences the electron distribution across the aromatic ring. DFT analysis would typically reveal a non-planar arrangement, with the nitro and sulfonyl groups twisted out of the plane of the benzene ring to minimize steric hindrance. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

For nitro-substituted benzenesulfonyl chlorides, the mechanism of electron transfer and subsequent bond cleavage is highly dependent on the position of the nitro group. scholaris.ca Studies on ortho- and para-nitrobenzenesulfonyl chlorides show that their reduction follows a "sticky" dissociative mechanism, where electron transfer and the S-Cl bond cleavage are concerted. scholaris.ca This is attributed to the effective overlap between the π* orbital of the nitro-substituted ring and the σ* orbital of the S-Cl bond. scholaris.ca This overlap facilitates the dissociation of the reduced structure. scholaris.ca In contrast, 3-nitrobenzenesulfonyl chloride follows a stepwise mechanism. scholaris.ca Given that this compound has a para-nitro substituent, its reactivity is expected to be governed by a similar concerted mechanism, where the arylsulfinyl radical is stabilized through resonance. scholaris.ca

Reaction Pathway Analysis and Transition State Modeling

The hydrolysis of aromatic sulfonyl chlorides is a well-studied reaction that provides a model for their reactivity. Kinetic studies on a series of substituted benzenesulfonyl chlorides, including those with nitro and methyl groups, indicate that the hydrolysis proceeds via a nucleophilic substitution (SN2) type mechanism. cdnsciencepub.comrsc.org For the solvolysis in water, a trigonal bipyramidal transition state is favored. cdnsciencepub.com

Research has shown that arenesulfonyl chlorides can undergo hydrolysis through at least two pathways of a SAN (Substitution, Aryne Nucleophilic) mechanism. researchgate.net One path involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. researchgate.net The contribution of the pathway involving the anionic intermediate increases with the electron-withdrawing strength of the substituents, reaching a maximum for 4-nitrobenzenesulfonyl chloride. researchgate.net The presence of the additional methyl group in this compound would modulate this reactivity, but the strong electron-withdrawing nature of the para-nitro group suggests this pathway remains significant.

Molecular Dynamics and Docking Simulations

While this compound is primarily a reagent, its derivatives have been investigated for their biological activity. Molecular docking and dynamics simulations are crucial tools in these investigations, providing insights into how these derivatives interact with protein targets.

Ligand-Protein Interactions and Binding Energy Calculations

Molecular docking studies have been performed on a derivative of this compound, specifically 2-Methyl-1-((2-methyl-4-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole (referred to as BI6015-meta), to assess its binding to the ligand-binding pocket of Hepatocyte Nuclear Factor 4α (HNF4α), a target in oncogenic pathways.

The docking analysis, performed using Autodock Vina, revealed that the BI6015-meta derivative binds to the HNF4α pocket with a favorable binding energy. cdnsciencepub.com This derivative was compared to its ortho and para isomers. The ligand with the lowest binding energy was the meta form (BI6015-meta) at -7.9 kcal/mol, suggesting it is structurally stable in the binding pocket. cdnsciencepub.com

| Derivative | Lowest Binding Energy (kcal/mol) | Average Cluster Energy (kcal/mol) | Lowest Free Energy (kcal/mol) |

|---|---|---|---|

| BI6015-ortho | - | 10.32 | - |

| BI6015-meta | -7.9 | 3.43 | - |

| BI6015-para | - | 29.87 | -10.95 |

Conformational Analysis and Stability of Derivatives

The stability of derivatives of this compound is crucial for their potential applications. In the study of BI6015 isomers, conformational analysis is implicitly linked to the binding energy and stability within the protein's active site. cdnsciencepub.com

The BI6015-meta derivative, synthesized from this compound, was found to have the lowest binding energy (-7.9 kcal/mol), indicating a high structural stability within the HNF4α binding site. cdnsciencepub.com However, when entropy was considered to calculate the free energy of binding, the BI6015-para isomer was found to be the most energy-stable, with a free energy of -10.95 kcal/mol, suggesting it forms stronger bonds. cdnsciencepub.com The study clustered the docked compounds by similar poses, and the cluster for the meta derivative contained 91 compounds, indicating a consistent binding mode. cdnsciencepub.com This suggests that while other isomers might achieve a lower free energy state, the derivative of this compound adopts a highly stable and well-defined conformation upon binding. cdnsciencepub.com

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry offers powerful tools for the interpretation and prediction of spectroscopic data. Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are commonly employed to model the behavior of molecules like this compound. These computational approaches are instrumental in assigning experimental spectral features and understanding the underlying molecular properties.

Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic compounds. For this compound, these predictions are based on calculations of the optimized molecular geometry and the electronic distribution within the molecule.

NMR Spectroscopy Predictions: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the predictions. Solvent effects, which can significantly influence chemical shifts, can be modeled using methods like the Polarizable Continuum Model (PCM).

IR Spectroscopy Predictions: The theoretical vibrational frequencies (IR spectrum) are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. It is a common practice to scale these calculated frequencies by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. semanticscholar.orgsemanticscholar.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 145.0 |

| C2 | - | 135.0 |

| C3 | 7.80 | 125.0 |

| C4 | - | 150.0 |

| C5 | 8.30 | 128.0 |

| C6 | 8.10 | 130.0 |

Note: These are hypothetical values for illustrative purposes.

Similarly, a table of predicted IR vibrational frequencies can be constructed.

Table 2: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2900 |

| NO₂ asymmetric stretch | 1540 |

| NO₂ symmetric stretch | 1350 |

| S=O asymmetric stretch | 1380 |

| S=O symmetric stretch | 1180 |

| C-S stretch | 750 |

Note: These are hypothetical values for illustrative purposes.

A critical aspect of computational spectroscopy is the correlation of predicted data with experimental results. This comparison serves to validate the computational model and aids in the definitive assignment of experimental spectra.

For NMR data, the quality of the correlation between the calculated and experimental chemical shifts is often assessed by plotting the two sets of values against each other. A linear regression analysis of this plot should yield a high correlation coefficient (R² close to 1.0), indicating a strong agreement between theory and experiment. semanticscholar.org Any significant deviations can point to specific structural features or environmental effects not fully captured by the computational model.

In the case of IR spectroscopy, the predicted vibrational frequencies, after appropriate scaling, are compared with the experimental IR and Raman spectra. The correlation allows for the assignment of each observed band to a specific vibrational mode of the molecule. semanticscholar.orgsemanticscholar.org This is particularly useful for complex molecules where spectral overlap is common. A good agreement between the calculated and experimental vibrational spectra confirms the accuracy of the computed molecular geometry and force field. semanticscholar.org

The synergy between computational predictions and experimental measurements provides a comprehensive understanding of the spectroscopic properties of this compound, reinforcing the structural elucidation and characterization of the compound.

Future Research Directions and Emerging Applications

Catalytic Applications and New Reagents

While not typically used as a catalyst itself, 2-Methyl-4-nitrobenzenesulfonyl chloride is a pivotal reagent for the synthesis of new molecules with potential catalytic properties and for creating complex organic structures. Its primary function is as a building block, enabling the introduction of the 2-methyl-4-nitrophenylsulfonyl moiety into various substrates.

The reactivity of the sulfonyl chloride group allows for facile reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reactivity is fundamental to its application in creating a diverse library of new compounds. For instance, it is used to synthesize derivatives of 2-methyl-1H-benzo[d]imidazole to produce potential inhibitors of biological targets. nih.gov In one such synthesis, this compound is reacted with 2-methyl-1H-benzo[d]imidazole in acetonitrile (B52724) to yield 2-Methyl-1-((2-methyl-4-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole. nih.gov

Future research is likely to focus on leveraging this reactivity to develop novel ligands for metal-catalyzed reactions or to synthesize organocatalysts where the sulfonamide group plays a key role in the catalyst's structure and function.

Materials Science Applications

In materials science, the incorporation of specific functional groups can impart desirable properties to polymers, dyes, and other advanced materials. Although direct, large-scale applications of this compound in materials are not yet widely documented, its chemical nature suggests significant potential.

The presence of the nitro group, a strong chromophore, makes it a candidate for the synthesis of specialty dyes. The sulfonyl chloride group can be used to covalently bond the chromophore to a substrate, such as a polymer backbone or textile fiber, creating materials with high color fastness.

Future research could explore the following:

Polymer Modification: Reacting this compound with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) to modify their surface properties, thermal stability, or optical characteristics.

Synthesis of Functional Monomers: Using the compound as a precursor to create new monomers. These monomers, when polymerized, would introduce the nitro- and sulfonyl- functionalities directly into the polymer chain, potentially creating materials with applications in electronics or nonlinear optics.

Development of Novel Dyes: Synthesizing new classes of azo or sulfonamide dyes where the 2-methyl-4-nitrophenylsulfonyl group is integral to the dye's color and performance properties.

Green Chemistry Approaches for Synthesis and Application

Evaluating chemical processes through the lens of green chemistry is crucial for sustainable industrial development. The traditional synthesis of this compound often involves diazotization of 2-methyl-4-nitroaniline, followed by a reaction with a sulfur dioxide source in the presence of a copper catalyst. nih.gov

A typical synthesis route involves:

Diazotization of 1-amino-2-methyl-4-nitrobenzene at low temperatures using hydrochloric acid and sodium nitrite (B80452).

Reaction of the resulting diazonium salt with sulfur dioxide (often generated in situ or from a source like thionyl chloride or sodium bisulfite) in the presence of a copper sulfate (B86663) catalyst to form the sulfonyl chloride. nih.gov

This process has several drawbacks from a green chemistry perspective, including the use of corrosive acids, toxic nitrites, and metal catalysts that can be difficult to remove from the final product. Future research is focused on developing greener alternatives.

Potential Green Chemistry Improvements:

| Green Chemistry Principle | Potential Improvement for Synthesis/Application |

|---|---|

| Waste Prevention | Developing a one-pot synthesis to reduce intermediate separation steps and solvent waste. |

| Atom Economy | Designing alternative pathways that incorporate more of the reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride with safer sulfonylating agents. |

| Safer Solvents and Auxiliaries | For its applications, such as sulfonamide synthesis, research is moving towards using greener solvents or performing reactions under solvent-free conditions. nih.gov |

| Catalysis | Investigating more benign and recyclable catalysts to replace traditional copper salts. |